2,4-ジフルオロ-3-ヒドロキシ安息香酸

概要

説明

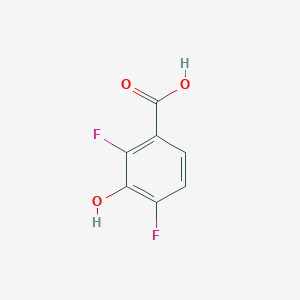

2,4-Difluoro-3-hydroxybenzoic acid is a benzene derivative with the molecular formula C7H4F2O3. This compound is part of the hydroxybenzoic acid family, which is known for its various biochemical and antioxidant properties . It is used in a variety of scientific and industrial applications due to its unique chemical structure and reactivity.

科学的研究の応用

2,4-Difluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:

作用機序

Target of Action

Similar compounds like 2,4-dihydroxybenzoic acid have been shown to interact with p-hydroxybenzoate hydroxylase in organisms like pseudomonas aeruginosa .

Biochemical Pathways

Hydroxybenzoic acid derivatives, to which this compound belongs, are known to play roles in response to environmental stresses .

生化学分析

Biochemical Properties

2,4-Difluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in the phenylpropane biosynthetic pathway, such as CHS6 and SAMT . These interactions can lead to the inhibition or activation of specific biochemical pathways, thereby affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of 2,4-Difluoro-3-hydroxybenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes such as YLS9 and ARF3, which are involved in the regulation of phenolic acid production . This modulation can lead to changes in cellular metabolism and overall cell function, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2,4-Difluoro-3-hydroxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been shown to inhibit the activity of certain enzymes in the phenylpropane biosynthetic pathway, leading to a decrease in the production of phenolic acids . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Difluoro-3-hydroxybenzoic acid can change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that prolonged exposure to 2,4-Difluoro-3-hydroxybenzoic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2,4-Difluoro-3-hydroxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

2,4-Difluoro-3-hydroxybenzoic acid is involved in several metabolic pathways, including the phenylpropane biosynthetic pathway. It interacts with enzymes such as CHS6 and SAMT, influencing the production of phenolic acids and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2,4-Difluoro-3-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of 2,4-Difluoro-3-hydroxybenzoic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, localization to the nucleus can enhance its effects on gene expression, while localization to the cytoplasm may impact metabolic processes.

準備方法

The synthesis of 2,4-Difluoro-3-hydroxybenzoic acid can be achieved through several methods. One common synthetic route involves the methoxylation and deamination of 3,4,5-trifluoronitrobenzene . The process includes several steps such as nitration, esterification, reduction of nitro groups, diazotization, and hydrolysis . Industrial production methods often focus on optimizing yield and controlling reaction conditions to ensure the purity and consistency of the final product .

化学反応の分析

2,4-Difluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions often involve the use of reducing agents to convert nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions are common, where fluorine atoms can be replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

2,4-Difluoro-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:

- Salicylic acid

- p-Hydroxybenzoic acid

- Protocatechuic acid

- Gentisic acid

- 3,5-Dihydroxybenzoic acid

- Vanillic acid

- Syringic acid

- Gallic acid

- Ellagic acid

What sets 2,4-Difluoro-3-hydroxybenzoic acid apart is its unique substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other hydroxybenzoic acids may not be as effective .

生物活性

2,4-Difluoro-3-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid with the molecular formula C7H4F2O3. This compound has garnered attention in various fields of research due to its unique biological properties and potential applications in medicine and agriculture.

1. Antimicrobial Properties

DFHBA exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

2. Enzyme Interactions

DFHBA plays a crucial role in enzyme interactions, particularly within the phenylpropanoid biosynthetic pathway. It has been shown to interact with key enzymes such as chalcone synthase (CHS6) and S-adenosyl-L-methionine:salicylic acid methyltransferase (SAMT), modulating their activities . This modulation can lead to alterations in the production of phenolic compounds, which are vital for plant defense mechanisms.

3. Cytotoxic Effects

Studies have demonstrated that DFHBA exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation as an anticancer agent.

4. Antioxidant Activity

DFHBA shows promising antioxidant properties, which can help mitigate oxidative stress in biological systems. It has been evaluated using various assays, including DPPH and ABTS, demonstrating its capacity to scavenge free radicals effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DFHBA against several fungal strains, including Botrytis cinerea and Fusarium species. The results indicated that DFHBA significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, showcasing its potential as a natural fungicide in agricultural applications .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies conducted on breast cancer cell lines revealed that DFHBA induced significant cytotoxicity with an IC50 value of 0.632 mM against NIH3T3 cells. This effect was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .

Research Findings Summary

| Property | Details |

|---|---|

| Chemical Structure | C7H4F2O3 |

| Antimicrobial Activity | Effective against E. coli, S. aureus, Botrytis cinerea |

| Cytotoxicity | Induces apoptosis in MCF-7 and MDA-MB-231 cell lines |

| Enzyme Interaction | Modulates CHS6 and SAMT activities in phenylpropanoid biosynthesis |

| Antioxidant Activity | Scavenges free radicals; effective in DPPH and ABTS assays |

特性

IUPAC Name |

2,4-difluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXPNZXVSSJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475762 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91659-08-4 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the research paper for 2,4-Difluoro-3-hydroxybenzoic acid?

A1: The research paper [] outlines a novel synthesis method for 2,4-Difluoro-3-hydroxybenzoic acid starting from 3,4,5-trifluoronitrobenzene. This method is particularly noteworthy due to its claimed advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。